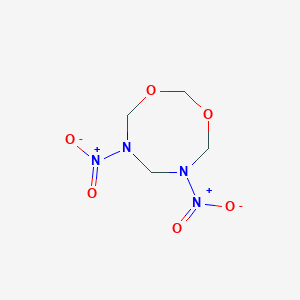![molecular formula C12H18O2 B14254413 (1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 244288-46-8](/img/structure/B14254413.png)
(1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a bicyclic ketone compound known for its unique structure and properties. This compound is characterized by its rigid bicyclo[2.2.1]heptane framework, which imparts significant steric hindrance and influences its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as camphor or its derivatives.
Acetylation: The key step involves the acetylation of the bicyclic framework. This can be achieved using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The temperature is maintained at around 0-5°C to control the reaction rate and avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
(1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base like pyridine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
科学的研究の応用
(1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The acetyl group can participate in hydrogen bonding or covalent interactions, further influencing its biological effects.
類似化合物との比較
Similar Compounds
Camphor: A structurally related bicyclic ketone with similar reactivity.
Borneol: A bicyclic alcohol derived from camphor, used in similar applications.
Isoborneol: An isomer of borneol with distinct stereochemistry and properties.
Uniqueness
(1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is unique due to its specific stereochemistry and the presence of the acetyl group, which imparts distinct reactivity and biological activity compared to its analogs.
特性
CAS番号 |
244288-46-8 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC名 |
(1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C12H18O2/c1-7(13)9-8-5-6-12(4,10(9)14)11(8,2)3/h8-9H,5-6H2,1-4H3/t8-,9-,12+/m1/s1 |
InChIキー |
GAFUMFKPSJECBC-LNLATYFQSA-N |
異性体SMILES |
CC(=O)[C@@H]1[C@H]2CC[C@@](C1=O)(C2(C)C)C |
正規SMILES |
CC(=O)C1C2CCC(C1=O)(C2(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


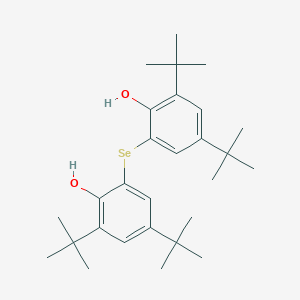
![Benzene, [(1Z)-5-chloro-1-pentenyl]-](/img/structure/B14254336.png)
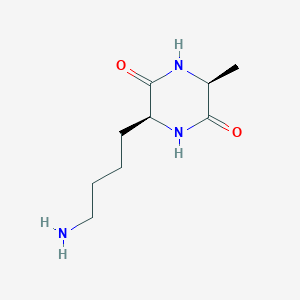
![Trimethyl[(2-methylacryloyl)oxy]germane](/img/structure/B14254349.png)
![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)
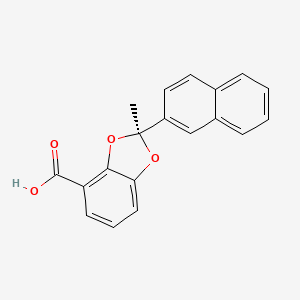
![1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]-](/img/structure/B14254372.png)
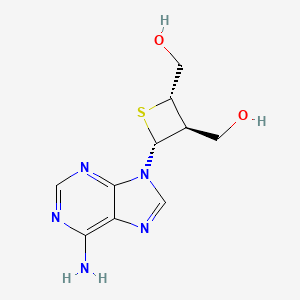
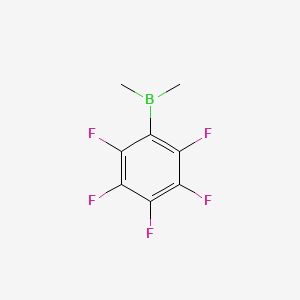


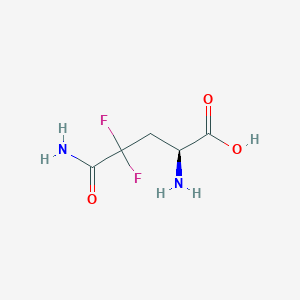
![N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B14254391.png)
